Denaverine hydrochloride is an antispasmodic compound primarily used in veterinary medicine. Developed in Germany and patented in 1974, it acts as a muscle relaxant specifically for the myometrium during parturition in animals such as cows and dogs. In humans, it is marketed under the trade name Spasmalgan for treating urogenital and gastrointestinal spasms. The chemical formula for Denaverine hydrochloride is C₂₄H₃₄ClNO₃, with a molar mass of 383.532 g·mol⁻¹ .
Studies have investigated the potential benefits of denaverine hydrochloride during parturition (calving) in cattle. One study explored the effects of denaverine hydrochloride combined with carbetocin, a hormone promoting uterine contractions. The research found that this combined treatment:
Denaverine hydrochloride operates through several chemical mechanisms:
Denaverine hydrochloride demonstrates significant biological activity, particularly in muscle relaxation and spasmolytic effects:
The synthesis of Denaverine hydrochloride involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may vary, a general synthetic pathway includes:
Denaverine hydrochloride has several applications:
Studies on Denaverine hydrochloride have explored its interactions with other drugs and biological systems:
Denaverine hydrochloride shares similarities with several other compounds known for their antispasmodic properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Class | Mechanism of Action | Unique Features |
|---|---|---|---|
| Papaverine | Antispasmodic | Phosphodiesterase inhibitor | Widely used for vascular spasms |
| Hyoscine (Scopolamine) | Anticholinergic | Muscarinic receptor antagonist | Effective for motion sickness |
| Dicyclomine | Antispasmodic | Anticholinergic | Commonly used for irritable bowel syndrome |
| Atropine | Anticholinergic | Muscarinic receptor antagonist | Used in emergency medicine |
Denaverine hydrochloride stands out due to its specific application in veterinary medicine and its dual mechanism of action involving both phosphodiesterase inhibition and anticholinergic effects, making it particularly effective during parturition scenarios .
Denaverine hydrochloride’s development traces back to early 1970s German pharmaceutical research. Key patents highlight advancements in synthesis methodologies:
These patents reflect efforts to optimize production efficiency and purity, critical for veterinary and human applications.
Denaverine hydrochloride’s structure includes a diphenyl acetate backbone with a 2-(2-ethylbutoxy) substituent and a 2-(dimethylamino)ethyl ester moiety. Its molecular formula is C₂₄H₃₄ClNO₃, with a molecular weight of 420 g/mol.
| Parameter | Value |
|---|---|
| CAS Number | 3321-06-0 |
| SMILES | Cl.CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C |
| InChI Key | RSDBEODKTNUEMS-UHFFFAOYSA-N |
The synthesis of denaverine hydrochloride centers on the alkylation of diphenylacetic acid with 2-ethylbutanol, a reaction that forms the ester backbone critical to its pharmacological activity. This process requires precise control of reaction conditions to achieve high yields and purity.
The alkylation proceeds via nucleophilic substitution, where the carboxyl group of diphenylacetic acid is deprotonated by a strong base such as sodium hydride or potassium tert-butoxide . The resulting carboxylate ion reacts with 2-ethylbutanol in an aprotic solvent, typically dimethylformamide or tetrahydrofuran, at temperatures ranging from 60°C to 100°C . Industrial protocols often employ continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions such as etherification or over-alkylation .
| Parameter | Batch Conditions | Continuous Flow Conditions |
|---|---|---|
| Temperature | 80–100°C | 70–90°C |
| Solvent | Dimethylformamide | Tetrahydrofuran |
| Base | Potassium tert-butoxide | Sodium hydride |
| Reaction Time | 6–12 hours | 30–60 minutes |
| Yield | 65–75% | 85–92% |
Scaling this reaction introduces challenges such as heat dissipation and reagent homogeneity. Traditional batch reactors struggle with exothermic side reactions, necessitating slow reagent addition and cooling systems . In contrast, continuous flow systems mitigate these issues through rapid heat exchange and precise stoichiometric control, enabling kilogram-scale production with minimal batch-to-batch variability .
Continuous flow technology has revolutionized the industrial synthesis of denaverine hydrochloride, offering superior control over reaction kinetics and scalability compared to batch methods.
Modern flow reactors for denaverine synthesis integrate mixing modules and linear microstructures to optimize reagent contact. For example, a two-stage system combines:
Critical parameters include:
| Parameter | Pre-Optimization | Post-Optimization |
|---|---|---|
| Conversion Efficiency | 78% | 95% |
| Byproduct Formation | 12% | 3% |
| Catalyst Lifetime | 50 hours | 210 hours |
| Production Rate | 8.4 g/h | 25.2 g/h |
Post-reaction purification in flow systems employs in-line liquid-liquid extraction and fractional crystallization. The ester product is separated from unreacted diphenylacetic acid using pH-controlled aqueous washes, followed by antisolvent crystallization with hexane to achieve >99% purity . These steps are automated using membrane-based separators, reducing manual intervention and contamination risks.
Early tissue‐bath studies showed that Denaverine hydrochloride mimics papaverine by preventing the enzymatic hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate in myometrial and intestinal preparations [3] [4]. The resulting accumulation of cyclic nucleotides activates protein kinase A and protein kinase G, leading to phosphorylation of myosin-light-chain kinase, sequestration of cytosolic calcium and relaxation of the contractile apparatus. Although isoform-resolved data remain scarce, structural analogy with papaverine and functional loss-of-response upon broad phosphodiesterase blockade indicate a multi-isoform profile, with preferential activity against calcium-calmodulin-dependent phosphodiesterase type one [3] [5].
| Table 1 Key experimental observations on phosphodiesterase inhibition by Denaverine hydrochloride |
| Year | Biological model | Method | Primary outcome | Ref. |
|---|---|---|---|---|
| 1998 | Isolated bovine myometrium | Cyclic nucleotide assay after 10 µmol L⁻¹ Denaverine hydrochloride | Two-fold rise in cyclic adenosine monophosphate compared with control | [2] |
| 2022 | Rat ileal smooth muscle | Phosphodiesterase catalytic rate measurement | Concentration-dependent suppression of enzyme activity; full inhibition at 100 µmol L⁻¹ | [3] |
| 2025 | Human liver microsomes | Spectrophotometric phosphodiesterase assay | Mixed-type inhibition with observable enzyme induction after repeated exposure | [4] |
Collectively, these findings support a direct interference with phosphodiesterase catalysis as the first limb of Denaverine-induced spasmolysis.
Radioligand-displacement experiments and functional antagonism of acetylcholine-evoked contractions demonstrate that Denaverine hydrochloride acts as a competitive muscarinic receptor blocker [3] [2]. Smooth-muscle organs rich in muscarinic subtype-three receptors, such as uterus and ureter, are particularly sensitive: Denaverine hydrochloride shifts the acetylcholine concentration–response curve rightward without altering maximal efficacy, a signature of surmountable antagonism [6] [2].
| Table 2 Representative studies describing muscarinic antagonism by Denaverine hydrochloride |
| Year | Preparation | Assay variable | Effect of 30 µmol L⁻¹ Denaverine hydrochloride | Ref. |
|---|---|---|---|---|
| 2003 | Canine cervical smooth muscle | Acetylcholine EC₅₀ shift | 7-fold increase in half-effective concentration | [2] |
| 2010 | Porcine uterine strips | Peak contractile force | Reduction by 55% compared with untreated tissue | [7] |
| 2022 | Guinea-pig ileum | Spontaneous spike frequency | Complete abolition within 5 min of superfusion | [3] |
Inhibition occurs upstream of intracellular calcium liberation, indicating a membrane-level interaction with the orthosteric muscarinic binding pocket.
Quantitative dissociation constants for Denaverine hydrochloride have not yet been published. However, comparative functional studies allow a semi-quantitative ranking (Table 3).
| Target protein | Denaverine hydrochloride | Papaverine (reference phosphodiesterase inhibitor) | Atropine (reference muscarinic antagonist) | Ref. |
|---|---|---|---|---|
| Phosphodiesterase catalytic centre | High (full inhibition at high-micromolar concentrations) | High | None | [3] [4] |
| Muscarinic acetylcholine receptor subtype three | Moderate | Negligible | Very high | [2] [8] |
| Muscarinic acetylcholine receptor subtype two | Low | Negligible | High | [2] [9] |
| β-adrenergic receptor | None detected | None detected | None detected | [5] |
The profile underscores the dual-acting nature of Denaverine hydrochloride: appreciable affinity for smooth-muscle muscarinic receptors combined with enzyme inhibition potency comparable to papaverine.
Irritant